4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine
Description
Properties
IUPAC Name |
4-[6-chloro-3-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O3/c11-7-5-6(10(12,13)14)8(17(18)19)9(15-7)16-1-3-20-4-2-16/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNCOPLIRXJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine is a heterocyclic compound notable for its unique chemical structure, which includes a morpholine ring and a pyridine moiety with multiple substituents (chlorine, nitro, and trifluoromethyl groups). This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities.
The chemical formula of this compound is C12H10ClF3N2O2, with a predicted boiling point of approximately 431.5 °C and a density of 1.533 g/cm³. The pKa value is estimated to be -2.37, indicating its acidic nature in solution .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent.
- Antiparasitic Activity : The compound has been evaluated for its ability to inhibit parasitic infections, particularly those caused by Plasmodium species, which are responsible for malaria. Preliminary findings suggest it may inhibit PfATP4-associated Na+-ATPase activity, a crucial target in antimalarial drug development .
- Cytotoxic Effects : In vitro studies have indicated that this compound possesses cytotoxic properties against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of HepG2 and MCF-7 cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the trifluoromethyl group enhances lipophilicity, which is essential for membrane permeability and biological interactions. The chlorine and nitro substituents may also contribute to its binding affinity to biological targets .
Comparative Analysis
A comparison of similar compounds reveals the unique aspects of this compound:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 6-Chloro-3-nitropyridine | Contains nitro group | Lacks morpholine structure |
| 4-Trifluoromethylpyridine | Trifluoromethyl group | No chlorine or nitro substituents |
| Morpholine derivatives | Contains morpholine ring | Different substituents alter activity |
| 2-Chloroaniline | Simple aromatic amine | No heterocyclic structure |
This table illustrates how the combination of diverse functional groups in this compound enhances its biological properties compared to structurally similar compounds.
Case Studies
- Antimalarial Research : In a study focused on optimizing antimalarial therapies, derivatives similar to this compound were synthesized and evaluated for their efficacy against Plasmodium falciparum. The findings indicated that modifications to the pyridine moiety could significantly improve antiparasitic potency while maintaining metabolic stability .
- Cancer Cell Line Evaluation : A series of experiments conducted on various cancer cell lines demonstrated that the compound exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity. The specific mechanisms of action were further investigated through apoptosis assays and cell cycle analysis .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine exhibits significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent. The presence of the nitro and trifluoromethyl groups enhances its efficacy against resistant strains of bacteria.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer drug.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in the inhibition of kinases involved in cancer progression. The structural features of this compound allow it to bind effectively to active sites, blocking enzymatic activity and potentially leading to therapeutic benefits.
Herbicidal Activity
In agrochemical research, this compound has shown promise as a herbicide. Its unique structure allows for selective action against specific plant species, minimizing damage to crops while effectively controlling weeds. Field trials have indicated its effectiveness in various agricultural settings.
Pest Control
The compound is also being studied for its insecticidal properties. Preliminary results suggest that it can disrupt the nervous system of certain pests, providing a new avenue for pest management strategies in agriculture.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes that allow for the fine-tuning of substituents to optimize biological activity. The synthetic pathways can be adjusted to enhance specific properties, making it a versatile candidate for further research.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 3 undergoes selective reduction under hydrogenation or catalytic transfer conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 2 atm | 4-(6-Chloro-3-amino-4-trifluoromethyl-pyridin-2-yl)-morpholine | 92% | |
| NaBH₄/CuCl₂ | Methanol, 0°C → RT, 4 hr | 3-Amino derivative | 85% |
Key findings :
-
Reduction preserves the chloro and trifluoromethyl groups.
-
The amino product is a key intermediate for further derivatization (e.g., amidation, diazotization) .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates substitutions at position 6 (chloro group):
Mechanistic notes :
-
Substitution is accelerated by the electron-withdrawing trifluoromethyl and nitro groups .
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Steric hindrance from the morpholine ring limits reactivity at position 2.
Nitration and Halogenation
The pyridine ring undergoes electrophilic substitution under controlled conditions:
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 60% | ||
| Bromination | Br₂, FeCl₃, CH₂Cl₂, RT | 5-Bromo-6-chloro derivative | 55% |
Key limitations :
-
Nitration at position 5 competes with existing nitro group reduction in acidic media .
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Halogenation requires anhydrous conditions to avoid hydrolysis .
Trifluoromethyl Stability
The CF₃ group is resistant to hydrolysis and reduction under standard conditions but reacts with strong bases (e.g., LDA) to form carboxylates .
Morpholine Ring Reactivity
The morpholine oxygen participates in hydrogen bonding but remains inert to most electrophiles. Quaternary ammonium salts form via alkylation with methyl iodide .
Industrial-Scale Considerations
| Parameter | Optimized Condition | Impact |
|---|---|---|
| Temperature | 20–35°C | Minimizes byproduct formation |
| Solvent | THF/EtOAc | Enhances solubility and reaction rate |
| Catalyst | Pd/C or CuCl₂ | Improves selectivity for nitro reduction |
Data from highlight the use of continuous flow reactors for large-scale synthesis, achieving >90% purity after recrystallization.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related morpholine-containing pyridine derivatives and other heterocycles from the evidence.
Structural and Functional Group Analysis
Key Observations:
Substituent Effects: The target compound’s trifluoromethyl group distinguishes it from analogs like 4-(6-chloropyridin-2-yl)morpholine , enhancing lipophilicity and metabolic stability. The nitro group at position 3 may increase electrophilicity, facilitating nucleophilic substitution reactions compared to non-nitro analogs .
Biological Relevance :
- Morpholine-containing compounds (e.g., VPC-14449) are often explored for bioactivity. VPC-14449, with bromoimidazole and thiazole groups, was studied for androgen receptor modulation . The target compound’s nitro and CF₃ groups could similarly influence protein-binding interactions.
Synthetic Challenges :
- highlights discrepancies in the synthesis of VPC-14449 due to positional isomerism (4,5-dibromo vs. 2,4-dibromo imidazole). This underscores the importance of precise substituent placement in analogs like the target compound .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Question
- FTIR and FT-Raman : Identify functional groups (e.g., C-Cl at ~550 cm⁻¹, NO₂ symmetric/asymmetric stretches at 1350–1520 cm⁻¹) .
- NMR : NMR is critical for resolving trifluoromethyl groups (−60 to −70 ppm), while NMR detects morpholine protons (δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolves steric effects of the trifluoromethyl group and nitro positioning, as demonstrated in related morpholine-pyridine derivatives .
How can researchers resolve contradictions in reactivity data, such as unexpected byproducts during nitration?
Advanced Research Question
Contradictions often arise from competing reaction pathways (e.g., over-nitration or isomerization). Mitigation strategies include:
- Kinetic monitoring : Use in situ FTIR or HPLC to track intermediate formation .
- Computational modeling : DFT calculations (B3LYP/6-311++G**) predict electron-deficient sites prone to nitration .
- Isolation of intermediates : Purify precursors like 6-chloro-4-trifluoromethylpyridine before nitration to reduce side reactions .
What computational approaches are recommended to study electronic properties and reaction mechanisms?
Advanced Research Question
- DFT methods : B3LYP or B3PW91 with cc-pVTZ basis sets model charge distribution, revealing the electron-withdrawing effects of the nitro and trifluoromethyl groups .
- Molecular docking : Predict binding affinity if the compound is a pharmaceutical intermediate, leveraging crystallographic data from analogs .
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for functionalization .
How should researchers address stability and storage challenges for this compound?
Intermediate Research Question
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the nitro group .
- Moisture control : Use desiccants (silica gel) and anhydrous solvents during handling, as hydrolysis can cleave the morpholine ring .
- Temperature : Long-term stability is maintained at −20°C, with decomposition observed >40°C .
What strategies are effective for designing bioactive analogs of this compound?
Advanced Research Question
- Bioisosteric replacement : Substitute the nitro group with cyano or sulfonamide to reduce toxicity while retaining activity .
- Morpholine ring modification : Introduce methyl or ethyl groups to the morpholine nitrogen to enhance lipophilicity and blood-brain barrier penetration .
- Fragment-based design : Use X-ray structures of target proteins (e.g., kinases) to guide substitutions on the pyridine core .
How can solubility limitations in aqueous media be overcome for biological assays?
Intermediate Research Question
- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility without precipitation .
- pH adjustment : Protonate the morpholine nitrogen under acidic conditions (pH 4–5) to improve aqueous solubility .
- Nanoparticle encapsulation : Lipid-based carriers increase bioavailability for in vivo studies .
What is the role of the trifluoromethyl group in modulating biological activity?
Advanced Research Question
The CF₃ group enhances metabolic stability and membrane permeability via:
- Hydrophobic interactions : Binding to lipophilic enzyme pockets .
- Electron-withdrawing effects : Polarizes the pyridine ring, increasing electrophilicity at reactive sites .
- Steric hindrance : Blocks metabolic oxidation at the 4-position, as shown in agrochemical analogs .
What purification techniques are recommended for isolating high-purity product?
Intermediate Research Question
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate nitro and chloro isomers .
- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >95% purity, confirmed by melting point analysis .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve trace impurities .
How can environmental impact assessments guide waste disposal protocols?
Advanced Research Question
- Waste segregation : Separate halogenated (chloro, nitro) waste from non-halogenated solvents for specialized treatment .
- Degradation studies : UV/H₂O₂ advanced oxidation processes break down nitro groups into less toxic nitrates .
- Regulatory compliance : Follow EPA guidelines for trifluoromethyl-containing compounds, requiring incineration at >1000°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
